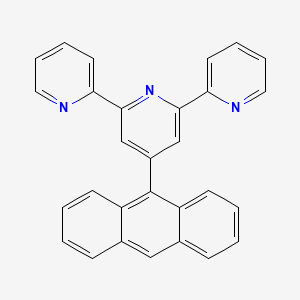
4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine
描述
2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- is a complex organic compound known for its unique structure and properties. It is a derivative of terpyridine, a tridentate ligand, which means it can form three bonds with metal ions. The addition of the 9-anthracenyl group enhances its photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- typically involves a multi-step process starting with 2-acetylpyridine. The general synthetic route includes:
Condensation Reaction: 2-acetylpyridine undergoes a condensation reaction with an appropriate aldehyde to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized to form the terpyridine core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Purification: Advanced purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the anthracenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the terpyridine core.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with different functional groups attached to the anthracenyl moiety.
科学研究应用
2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- has a wide range of applications in scientific research:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
作用机制
The mechanism of action of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- involves its ability to coordinate with metal ions through its three nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to various effects such as:
Catalysis: The compound can act as a catalyst in various chemical reactions by stabilizing transition states.
Photosensitization: It can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy.
Electron Transfer: The compound can facilitate electron transfer processes, which are crucial in many biological and industrial applications.
相似化合物的比较
Similar Compounds
2,2’6’,2’'-Terpyridine: The parent compound without the anthracenyl group.
4’-Phenyl-2,2’6’,2’'-Terpyridine: A similar compound with a phenyl group instead of an anthracenyl group.
4’-Naphthyl-2,2’6’,2’'-Terpyridine: Another derivative with a naphthyl group.
Uniqueness
The uniqueness of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- lies in its enhanced photophysical and electrochemical properties due to the presence of the 9-anthracenyl group. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in OLEDs and photovoltaic cells .
属性
IUPAC Name |
4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3/c1-3-11-23-20(9-1)17-21-10-2-4-12-24(21)29(23)22-18-27(25-13-5-7-15-30-25)32-28(19-22)26-14-6-8-16-31-26/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMNAHBRGPXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413221 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163087-28-3 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)
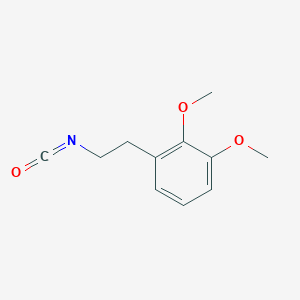
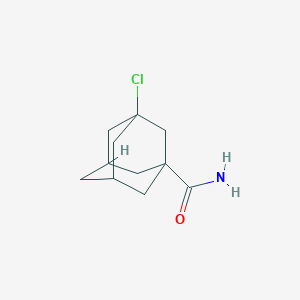
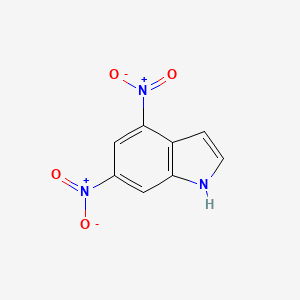
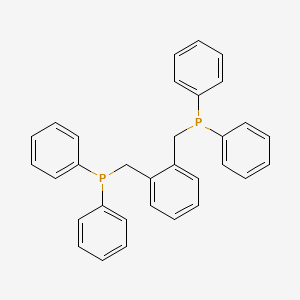
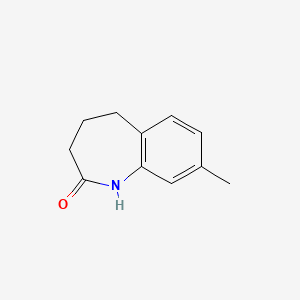
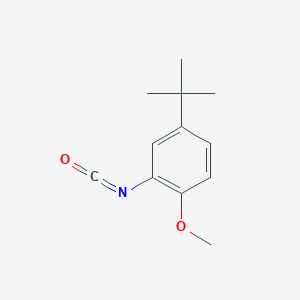
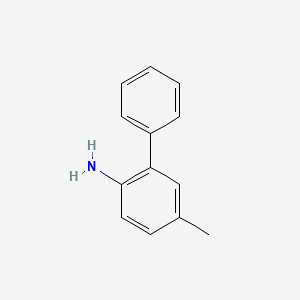
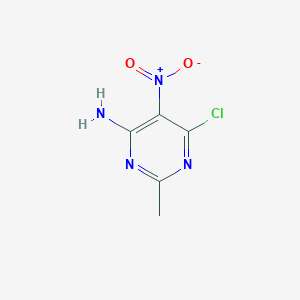
![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)
![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)
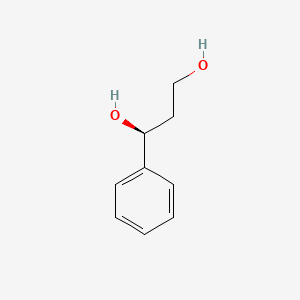
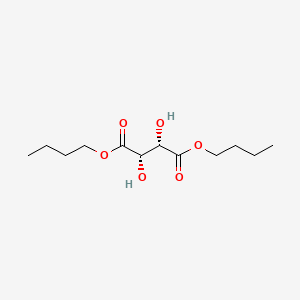
![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)
